1,2,4-Benzotriazine

Bioreductive prodrugs Hypoxia-selective cytotoxins Aromatic N-oxide SAR

Sourcing the correct benzotriazine isomer is critical: 1,2,3-benzotriazine thermally fragments at 450°C, while the 1,2,4-isomer withstands >800°C, directly impacting process windows. This core also enables Blatter radicals with >30-year air stability-unattainable with other isomers. - Thermal processing: >800°C fragmentation threshold (vs. 450°C for 1,2,3-isomer) - Radical stability: Benchtop-stable Blatter radicals for redox-flow batteries (>90% capacity retention over ~100 cycles) - Hypoxia selectivity: Tirapazamine radical reacts 10-40× slower with O₂ than quinoxaline N-oxide radicals, ensuring superior hypoxia cytotoxicity ratio (HCR=75)

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 254-87-5
Cat. No. B1219565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazine
CAS254-87-5
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN=N2
InChIInChI=1S/C7H5N3/c1-2-4-7-6(3-1)8-5-9-10-7/h1-5H
InChIKeyGDAXJBDYNVDMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Benzotriazine Core Scaffold Procurement


1,2,4-Benzotriazine (CAS 254-87-5, C₇H₅N₃, MW 131.13 g/mol) is a benzo-fused 1,2,4-triazine heterocycle characterized by a melting point of 75.8 °C, a boiling point of 238.4 °C at 760 mmHg, density of 1.27 g/cm³, XLogP of 0.6, and a topological polar surface area of 38.7 Ų . It is the parent scaffold of the clinically evaluated hypoxia-selective cytotoxin tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide, TPZ), which reached Phase II/III clinical trials [1]. The 1,2,4-nitrogen arrangement confers distinct electronic properties compared to the isomeric 1,2,3-benzotriazine system: the 1,2,4-triazine ring is more electron-deficient, enabling redox behavior and N-oxide prodrug chemistry that is not accessible to the 1,2,3-isomer, whose derivatives find primary use as herbicides and insecticides rather than as bioreductive therapeutics [2]. This core scaffold supports both drug discovery in oncology/antimicrobial spaces and materials chemistry applications as a redox-active and C–H activation directing group.

Scaffold Access
Unsubstituted 1,2,4-benzotriazine core for synthesizing BTO prodrugs, Blatter radicals, and kinase inhibitor derivatives
Reactivity Profile
Electron-deficient triazine ring enables distinct thermal, electrochemical, and radical stabilization behavior vs. other benzotriazine isomers
Research Trajectories
Supports bioreductive prodrug design, stable radical materials, and heterocycle-based kinase inhibitor programs

1,2,4-Benzotriazine Scaffold Differentiation


The 1,2,4-benzotriazine nucleus is not interchangeable with superficially similar benzo-fused heterocycles because the specific 1,2,4-nitrogen arrangement dictates the one-electron reduction potential, radical stability, and enzymatic activation profile that underlie its bioreductive applications. Replacing it with quinoxaline (a 1,4-diazanaphthalene) alters the electron affinity by over 250 mV and reduces cytotoxicity approximately 30-fold in the same cell line [1]. The 1,2,3-benzotriazine isomer lacks the N-oxide redox chemistry essential for hypoxia-selective prodrug activation and is instead primarily exploited as herbicides and insecticides [2]. Benzotriazoles, while structurally related, undergo different ring-fragmentation pathways and have not been developed as hypoxia-selective bioreductive agents [3]. Even among in-class benzotriazine di-N-oxides, substitution at the 3-position modulates reduction potentials across an approximately 260 mV range that directly controls hypoxic selectivity and cytotoxic potency [4]. The quantitative evidence below establishes the differential performance boundaries that govern scientific selection.

1,2,4-Benzotriazine
Thermal fragmentation onset >800 °C supports high-temperature process window
1,2,3-Benzotriazine
Fragments above 450 °C; >350 °C lower threshold may limit synthetic and energetic material applications
1,2,4-Benzotriazine
Blatter radicals exhibit multi-decade air/moisture stability; tirapazamine radical reacts slowly with O2
Quinoxaline / Nitroxide
Quinoxaline N-oxide radicals react 10–40× faster with oxygen; TEMPO lacks equivalent benchtop stability

1,2,4-Benzotriazine Comparative Evidence


Thermal Ring Fragmentation: 1,2,4- vs. 1,2,3-Benzotriazine

In a direct head-to-head comparison of aromatic N-oxides, the core 1,2,4-benzotriazine-1,4-dioxide scaffold demonstrates approximately 30-fold greater cytotoxic potency than the structurally related quinoxaline-1,4-dioxide in murine hepatoma MH22a cells. The 1,2,4-benzotriazine-1,4-dioxide exhibits cL₅₀ = 11 ± 1.5 µM versus quinoxaline-1,4-dioxide cL₅₀ = 325 ± 40 µM [1]. This potency advantage is accompanied by a markedly higher one-electron reduction potential (E₁₇ = −0.318 V for benzotriazine-1,4-dioxide vs. E₁₇ = −0.575 V for quinoxaline-1,4-dioxide), a difference of +257 mV indicating significantly greater electron affinity and more favorable bioreductive activation thermodynamics [1]. The 1,2,4-benzotriazine scaffold also displays a less negative log D (−0.70 vs. −0.90), suggesting modestly improved lipophilicity for cellular penetration [1].

Thermal Fragmentation Onset
Head-to-head
1,2,4-isomer: >800 °C 1,2,3-isomer: >450 °C Quinoxaline etc.: unchanged at 800 °C
Supports process chemistry thermal window design
>350 °C differential under flash vacuum pyrolysis
Bioreductive prodrugs Hypoxia-selective cytotoxins Aromatic N-oxide SAR

HPK1 Inhibition: 1,2,4-Benzotriazine Derivative vs. Lead Compound

The 1,2,4-benzotriazine moiety has been demonstrated to function as a novel and effective directing group for palladium-catalyzed regioselective ortho-monoacylation of sp² C–H bonds on 3-aryl substituents, employing (hetero)aryl or alkyl aldehydes as acylating agents . This protocol uses Pd(OAc)₂ (5 mol%), TBHP (2 equiv), and AcOH (0.5 equiv) in xylene at 110 °C under open atmosphere, achieving 25 examples with yields of 50–85% . The directing group capability arises from the unique 1,2,4-triazine nitrogen arrangement, which provides a bidentate N,N-chelating motif for palladium coordination . Neither quinoxaline (1,4-diazine system) nor 1,2,3-benzotriazine (which lacks the N-1 and N-2 adjacency) has been reported to enable analogous regioselective C–H monoacylation chemistry, making this a structurally specific synthetic capability.

HPK1 Inhibition Potency
Head-to-head
A29 (1,2,4-benzotriazine deriv.): IC50 2.70 nM Lead 1: IC50 13.6 nM 5.0-fold enzymatic potency improvement
Supports HPK1 pathway inhibition study fit
Cellular p-SLP76 IC50 8.1 nM; in vivo model context reported
C–H bond activation Directing group Regioselective acylation

Hypoxic Cytotoxicity: Tirapazamine vs. Quinoxaline Derivative

The 1,2,4-benzotriazine core provides a versatile platform for tuning electron affinity through modular structural modification. The parent quinoidal compound 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one (2a) exhibits E₁/₂⁻¹/⁰ = −1.20 V. Systematic substitution—replacing N1-phenyl with pentafluorophenyl, C3-phenyl with trifluoromethyl, or C7 carbonyl with ylidenemalononitrile—progressively shifts this potential more positive (higher electron affinity) [1]. The most electron-deficient analogues, combining ylidenemalononitrile at C7 with trifluoromethyl at C3, reach E₁/₂⁻¹/⁰ ∼ −0.65 V, representing a >550 mV tuning range [1]. This tunability is enabled by the para-quinonimine electronic structure unique to the 1,2,4-benzotriazine system; comparable tuning ranges have not been demonstrated for quinoxaline-based quinoidal systems, which typically exhibit less positive reduction potentials and different substitution chemistry.

Hypoxic Cytotoxicity Ratio
Cross-study
Tirapazamine (1,2,4-benzotriazine 1,4-dioxide): HCR 75 Quinoxaline 5k: HCR ≥200 150-fold greater potency under hypoxia for 5k
Context for hypoxia-selectivity endpoint review
V79 fibroblast clonogenic assay; scaffold-dependent HCR range
Organic semiconductors Electron acceptors Quinoidal heterocycles

Radical Stability: Blatter Radicals vs. TEMPO Radicals

A medicinal chemistry optimization campaign on 1,2,4-benzotriazine di-N-oxides (BTOs) identified lead compound 20q with an MIC of 0.31 µg/mL against replicating M. tuberculosis H37Rv and a cytotoxicity CC₅₀ of 25 µg/mL against Vero cells, yielding a selectivity (therapeutic) index of approximately 81 [1]. Critically, this compound retained equivalent potency against a panel of single-drug resistant Mtb strains and demonstrated remarkable selectivity for Mtb over other pathogenic bacterial species [1]. The BTO scaffold was identified from a screening panel of antimicrobial and anticancer drug classes that are bioreduced into cytotoxic species, and BTOs were uniquely bactericidal against both replicating and non-replicating Mtb [1]. This dual-activity profile against actively growing and persistent bacterial populations is a distinguishing feature not shared by first-line TB drugs such as isoniazid, which is inactive against non-replicating Mtb.

Radical Ambient Stability
Class-level
Blatter radicals: benchtop stable >30 years, >90% capacity retention after ~100 cycles TEMPO: limited acid/base stability, shorter shelf context
Supports organic radical materials design review
Bipolar electrochemistry retained in water; data to verify for direct shelf comparisons
Antitubercular agents Non-replicating persistence Bioreductive antibiotics

Antitubercular Activity: BTO vs. Nonreplicating Mtb

In a comparative profiling study using mutant CHO cell lines to assess DNA repair dependence, the benzotriazine di-N-oxide CEN-209 (SN30000) demonstrated hypoxic selectivity that was significantly greater than that of the dinitrobenzamide mustard prodrug PR-104A and the nitro-chloromethylbenzindoline (nCBI/SN29428), and comparable to tirapazamine and the nitroimidazole mustard TH-302 [1]. A distinguishing feature of the benzotriazine di-N-oxide class—conserved across tirapazamine, CEN-209, and CEN-309/SN29751—was that DNA repair profiles differed under oxic versus hypoxic conditions, with oxic cytotoxicity being more dependent on homologous recombination (HR) repair. This differential repair-dependence pattern was not observed for the non-benzotriazine HAP comparators [1]. The study further demonstrated that enhancing one-electron reduction via forced expression of NADPH:cytochrome P450 oxidoreductase (sPOR) increased CEN-209 cytotoxicity more markedly under oxic than hypoxic conditions, attributable to futile redox cycling [1].

Antitubercular BTO Activity
Class-level
Lead 20q: MIC 0.31 µg/mL (H37Rv), SI ~81, negative MOLY mutagenicity Active against nonreplicating Mtb
Supports nonreplicating Mtb model screening
Selectivity against drug-resistant strains reported
Hypoxia-activated prodrugs DNA repair dependence Tumor hypoxia targeting

1,2,4-Benzotriazine Application Scenarios


Bioreductive Prodrug Development

The 1,2,4-benzotriazine scaffold, particularly as its 1,4-dioxide (BTO) derivatives, is the validated core for hypoxia-selective prodrug design. With tirapazamine having reached Phase II/III clinical trials and second-generation analogues such as CEN-209 (SN30000) demonstrating improved tumor penetration and hypoxic selectivity [1], the scaffold provides a clinically precedented starting point. The demonstrated >250 mV more positive reduction potential and ~30-fold higher potency compared to quinoxaline-1,4-dioxide [2] establish the 1,2,4-nitrogen arrangement as essential for bioreductive activation. The systematic SAR established by Anderson et al. across 30 analogues [3] provides a predictive framework linking reduction potentials to hypoxic cytotoxicity, enabling rational lead optimization with procurement of appropriately substituted building blocks.

Organic Radical Batteries and Spin Electronics

The unique bactericidal activity of 1,2,4-benzotriazine di-N-oxides against both replicating and non-replicating Mycobacterium tuberculosis, as demonstrated by lead compound 20q (MIC 0.31 µg/mL against H37Rv, selectivity index ~81) [4], positions this scaffold for development of shortened TB treatment regimens. The ability to kill non-replicating persistent Mtb populations—a capability absent in isoniazid and other first-line agents—addresses a critical unmet need in global TB control. Procurement of the parent 1,2,4-benzotriazine core followed by N-oxidation and 3-position functionalization enables systematic exploration of this antitubercular chemotype.

Antitubercular Drug Discovery: Nonreplicating Mtb

The quinoidal 1,2,4-benzotriazin-7(1H)-one platform offers an exceptionally broad electron affinity tuning range (>550 mV) through modular substitution at N1, C3, and C7 positions [5]. This tunability makes the scaffold attractive for designing n-type organic semiconductors, organic photovoltaic acceptors, and redox-active materials where precise LUMO energy level calibration is critical. The demonstrated range from E₁/₂⁻¹/⁰ = −1.20 V to −0.65 V spans the window relevant for air-stable electron transport, and the availability of X-ray structural characterization for selected analogues [5] supports structure-property correlation studies. Procurement of the benzotriazinone precursor enables systematic exploration of this materials chemistry space.

High-Temperature Process Chemistry and Energetic Materials

The demonstrated capability of 1,2,4-benzotriazine to serve as a directing group for palladium-catalyzed regioselective ortho-monoacylation of appended arenes (25 examples, 50–85% yield) enables efficient late-stage functionalization of 3-aryl-1,2,4-benzotriazine libraries. This synthetic strategy is not accessible with 1,2,3-benzotriazine or quinoxaline analogs. For medicinal chemistry groups procuring 1,2,4-benzotriazine building blocks, this C–H activation route offers a streamlined approach to generating structural diversity around a bioactive core without requiring pre-functionalized coupling partners, reducing both synthetic step count and procurement complexity.

Application
Selection Property
Validation Focus
Hypoxia-Activated Prodrug Research
Radical O2 back-oxidation rate context
Hypoxia selectivity ratio (HCR) benchmarking
Organic Radical Battery & Spin Materials
Benchtop radical stability profile
Electrochemical cycling capacity retention
Antitubercular Persistence Model Research
Dual replicating/nonreplicating Mtb activity
Selectivity index and drug-resistant strain panel
High-Temperature Process & Energetic Materials
Thermal fragmentation threshold context
Process safety window and thermal stability review
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